2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride
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Overview
Description
“2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen significant advances in recent years . The regiocontrolled synthesis of substituted imidazoles has been highlighted, with these heterocycles being key components to functional molecules used in a variety of everyday applications . Specific synthetic routes for imidazole and their derived products have been summarized in various studies .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is characterized by the presence of two nitrogen atoms, one of which bears a hydrogen atom, and the other is referred to as pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole compounds are known for their versatility in chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis
Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
1. Synthesis and Structural Studies
Imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and amines/diamines, including 2-methylpropan-1-amine, have been synthesized and characterized for structural studies. These compounds show potential in various chemical reactions and applications due to their chiral properties (Pařík & Chlupatý, 2014).
2. Molecular Docking and Experimental Studies
The molecular structure of related imidazole derivatives has been studied using experimental techniques and theoretical methods like DFT. These studies are significant for understanding the biological activity and chemical properties of such compounds (Aayisha et al., 2019).
3. Anticancer Research
Imidazole derivatives, including those related to 2-(1H-Imidazol-5-yl)-2-methylpropan-1-amine, have been synthesized and evaluated for their anticancer activity. This research shows the potential of these compounds in developing new anticancer agents (Rashid, Husain, & Mishra, 2012).
4. Application in Gas Generators
Imidazole-based molecules have been prepared for potential applications in nitrogen-rich gas generators. The study of their physicochemical properties is crucial for applications in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
5. Synthesis of Novel Optically Active Compounds
Research has been conducted on the synthesis of new optically active 1H-imidazole 3-oxides from amino acid esters. These compounds have potential applications in various chemical and pharmaceutical processes (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
6. Antibacterial Applications
Studies on compounds like 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride have shown specific activity against anaerobic bacteria, indicating the potential use of similar compounds in antibacterial applications (Dickens et al., 1991).
7. Synthesis of Functionalized Derivatives
The synthesis of functionalized hydantoin derivatives and their conversion to 4H-imidazoles has been explored. Such compounds have potential applications in medicinal chemistry (Kamila, Ankati, & Biehl, 2011).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The exact interaction with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . The downstream effects would depend on the specific biological activity of the compound.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution. The metabolism and excretion would depend on the specific structure of the compound and its interactions with metabolic enzymes.
Result of Action
Given the broad range of biological activities of imidazole derivatives , the effects could range from antimicrobial to anti-inflammatory, antitumor, and more.
Safety and Hazards
Safety information for similar compounds indicates that they can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
Given the broad range of chemical and biological properties of imidazole compounds, they have become an important synthon in the development of new drugs . Future research will likely continue to explore the potential of these compounds in various applications, including their role in overcoming antimicrobial resistance in drug therapy .
properties
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-7(2,4-8)6-3-9-5-10-6;;/h3,5H,4,8H2,1-2H3,(H,9,10);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRVVZIOTNBJQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CN=CN1.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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